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Frequently Asked Questions (FAQSs)

Question Category Specific Question & Brief Answer

| General Combination Therapy | Q: What is the rationale for combining Tolinapant with other
agents? A: Preclinical data suggests that combining Tolinapant with a hypomethylating agent (HMA) like
decitabine may have synergistic activity. Decitabine can re-express genes critical for necroptosis,
potentially enhancing Tolinapant's anti-tumor effect in T-cell lymphoma models [1]. | | Toxicity & Safety
Profile | Q: What is the safety profile of Tolinapant monotherapy? A: In a phase 2 trial, single-agent
Tolinapant had a manageable safety profile. The most common treatment-emergent adverse events
included increased lipase, rash, and increased amylase. Severe (Grade >3) toxicities were less common [2]. | |
Toxicity & Safety Profile | Q: What is the safety rationale for combining Tolinapant with oral
decitabine/cedazuridine? A: This combination is considered because there are minimal overlapping
toxicities between the drugs and no expected drug-drug interactions, which could help in managing overall
toxicity [1]. | | Clinical Trial Design | Q: How are doses for Tolinapant combination therapy determined
to minimize toxicity? A: Phase 1 trials use specific designs to find the Recommended Phase 2 Dose
(RP2D). The primary goal is to assess safety and identify the maximum tolerated dose by monitoring for

Dose-Limiting Toxicities (DLTs) over a defined period [1] [3]. |
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Toxicity Data from Clinical Trials

The following tables summarize key toxicity data from clinical trials to inform your risk assessment and

monitoring plans.

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) with Tolinapant Monotherapy
(Phase 2 ASTX660-01 Trial) [2]

Adverse Event (Any Incidence in PTCL Patients Incidence in CTCL Patients
Grade) (n=99) (n=51)

Increased Lipase 35.4% 37.3%

Rash 26.3% 25.5%

Increased Amylase 27.3% 23.5%

Fatigue 16.2% Information Not Specific
Increased AST 16.2% 15.7%

Increased ALT 15.2% 15.7%

Diarrhea 10.1% 17.6%

Table 2: Common Grade 3 or Higher TEAEs and Dose-Limiting Toxicity (DLT) Criteria [3] [2]

. Frequency (All PTCL & . .
Toxicity of Interest . DLT Criteria (Typically Grade 3 or 4)
CTCL Patients)

Increased Lipase 15.3% Any other Grade 3 or 4 AE judged related to
(Grade =3) Tolinapant.

Rash (Grade =3) 10.7% -

Increased Amylase 6.7% -

(Grade =3)
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. Frequency (All PTCL & o .
Toxicity of Interest DLT Criteria (Typically Grade 3 or 4)

CTCL Patients)

Hematological 4.0% - 4.7% Grade 4 neutropenia =7 days; Grade 3/4 febrile
Toxicities (Grade =3) neutropenia; Grade 3/4 thrombocytopenia.

Experimental Protocols for Toxicity Management

Here are detailed methodologies for key experiments and monitoring procedures cited in the clinical trials.

Protocol 1: Safety and Dose-Finding for a New Combination
Therapy

This methodology is based on the ASTX660-03 (NCT05403450) phase 1/2 trial design [1].

¢ 1. Objective: The primary aim of the Phase 1 part is to assess the safety and identify the
Recommended Phase 2 Dose (RP2D) of Tolinapant in combination with oral
decitabine/cedazuridine.
e 2. Patient Population: Patients with relapsed/refractory PTCL who have received at least two prior
systemic therapies.
¢ 3. Study Design:
o Lead-in Phase: A small group of patients receives oral decitabine/cedazuridine alone to
confirm the tolerability of the MDS-approved regimen in a PTCL population.
o Randomized Phase: Subjects are then randomized to either oral decitabine/cedazuridine
alone or the combination with Tolinapant.
o Dose Escalation: In the combination arm, the dose of Tolinapant is escalated through pre-

specified levels. Dose escalation decisions are guided by emerging safety data and review by a

Safety Review Committee.

e 4. Endpoint Assessment:
o Dose-Limiting Toxicities (DLTs): These are closely monitored during the first cycle (or a

defined DLT assessment period, e.g., 12 weeks in the CRAIN trial [3]). Events considered DLTs

include Grade 4 neutropenia lasting =7 days, Grade 3/4 febrile neutropenia, Grade 3/4

thrombocytopenia, and any other Grade 3/4 non-hematological event considered related to the

study drug [3].
o Safety: All adverse events are recorded and graded according to CTCAE criteria.
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Protocol 2: Monitoring for Specific Adverse Events

This protocol is synthesized from the observed toxicity profiles in published trials [3] [2].

¢ 1. Pancreatic Enzyme Elevation:

o Monitoring: Schedule regular measurements of serum amylase and lipase levels at baseline
and before each cycle of therapy.

o Action: As elevations are often asymptomatic, treatment continuation may be possible with
close monitoring. For symptomatic pancreatitis, treatment interruption and appropriate medical
management are required.

e 2. Rash and Cutaneous Toxicity:

o Monitoring: Perform regular skin examinations. Severe cutaneous reactions are more common
in patients with CTCL [2].

o Action: For mild to moderate rash, supportive care with topical corticosteroids and
antihistamines may be sufficient. For severe rash, dose interruption or reduction should be
considered.

¢ 3. Hematological Toxicity:

o Monitoring: Obtain complete blood counts (CBC) with differential at baseline and before each
cycle.

o Action: Monitor for neutropenia and thrombocytopenia. Use growth factor support (e.g., G-
CSF) as per institutional guidelines for neutropenia. Transfuse platelets as needed.

Experimental Workflow & Pathway Diagrams

The following diagrams, created with Graphviz, illustrate the key workflows and decision pathways for

managing Tolinapant combination therapy.

Diagram 1: Toxicity Management Clinical Decision Pathway

This diagram outlines the workflow for monitoring and managing adverse events during therapy.
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Diagram 2: Rationale for Tolinapant + Decitabine Synergy

This diagram illustrates the proposed biological mechanism behind the combination therapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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